molecular formula C28H46O2 B580158 3beta-Hydroxyergost-5-en-7-one CAS No. 156767-69-0

3beta-Hydroxyergost-5-en-7-one

Cat. No.: B580158
CAS No.: 156767-69-0
M. Wt: 414.674
InChI Key: LTLKHSBYMNKWPF-WSDDEMAPSA-N
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Description

3beta-Hydroxyergost-5-en-7-one (CAS: 156767-69-0) is a steroidal compound characterized by a hydroxyl group at the C3 position and a ketone group at C7 on the ergostane backbone (C28). It is structurally classified as an oxysterol derivative and is naturally isolated from plant sources such as Brassica napus (rapeseed) and Glycine max (soybean) oils . The compound is utilized in life sciences research, particularly in studies involving lipid metabolism and receptor interactions, though its specific biological targets remain under investigation .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLKHSBYMNKWPF-WSDDEMAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxyergost-5-en-7-one typically involves the oxidation of ergosterol. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxyergost-5-en-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3beta-Hydroxyergost-5-en-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta-Hydroxyergost-5-en-7-one involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also inhibit specific enzymes involved in sterol biosynthesis, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The ergostane backbone distinguishes 3beta-Hydroxyergost-5-en-7-one from related stigmastane (C29) or cholestane (C27) derivatives. Functional group positions and side-chain modifications critically influence its physicochemical properties and bioactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural Comparison of this compound and Analogues
Compound Name CAS Number Molecular Formula Functional Groups Backbone Key Differences
This compound 156767-69-0 C28H44O2 3β-OH, 7-keto, Δ5 double bond Ergostane C28 backbone, Δ5 unsaturation
7-Oxo-beta-sitosterol 2034-74-4 C29H48O2 3β-OH, 7-keto, Δ5 double bond Stigmastane C29 backbone, longer side chain
3-Hydroxystigmast-5-en-7-one 145163-97-9 C29H48O2 3β-OH, 7-keto, Δ5 double bond Stigmastane C29 vs. C28 backbone
7-Ketocholesterol 566-28-9 C27H44O3 3β-OH, 7-keto, Δ5 double bond Cholestane Shorter C27 backbone
Ergosta-7,22-dien-3-one 32507-77-0 C28H42O 3-keto, Δ7,22 double bonds Ergostane Ketone at C3, no C5 unsaturation

Notes:

  • Backbone Variations : The ergostane (C28) backbone in this compound differentiates it from stigmastane (C29) analogues like 7-Oxo-beta-sitosterol, which has an additional ethyl group in the side chain .
  • Functional Group Positioning : While 7-ketocholesterol shares the 3β-OH and 7-keto groups, its cholestane backbone (C27) results in distinct solubility and membrane interaction properties .
  • Double Bond Position : Ergosta-7,22-dien-3-one lacks the Δ5 unsaturation but features conjugated Δ7,22 double bonds, altering its rigidity and receptor binding .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property This compound 7-Oxo-beta-sitosterol 7-Ketocholesterol
Molecular Weight 412.65 g/mol 428.69 g/mol 400.63 g/mol
LogP (Predicted) 7.2 8.1 6.8
Solubility Insoluble in water Insoluble in water Poor aqueous solubility
Melting Point Not reported 148–150°C 142–144°C

Sources : Computational predictions and experimental data from .

Biological Activity

3β-Hydroxyergost-5-en-7-one, a sterol compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3β-Hydroxyergost-5-en-7-one is characterized by the following chemical structure:

  • Molecular Formula : C28H46O2
  • IUPAC Name : (3β,24R)-Ergost-5-en-7-one

This compound is part of a larger class of steroid derivatives that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

One of the most significant biological activities of 3β-hydroxyergost-5-en-7-one is its anti-inflammatory effect. A study published in PubMed highlighted its mechanism of action in alleviating inflammation through the modulation of microRNAs. Specifically, it was found to downregulate miR-98-5p and upregulate TNFAIP3, which leads to the inhibition of the NF-κB pathway. This pathway is crucial for regulating inflammatory responses in macrophages and other immune cells .

Key Findings:

  • Mechanism : Downregulation of miR-98-5p enhances TNFAIP3 expression.
  • Outcome : Inhibition of NF-κB activation reduces secretion of pro-inflammatory cytokines like IL-1β and TNF-α.

The study utilized high-throughput sequencing and dual-luciferase reporter assays to validate these findings, establishing a theoretical basis for further drug development targeting inflammatory diseases .

Case Study: Inflammation Model

In a controlled experiment using RAW 264.7 macrophages treated with lipopolysaccharide (LPS), the administration of 3β-hydroxyergost-5-en-7-one demonstrated a marked reduction in inflammatory markers compared to untreated controls. This suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis and other autoimmune conditions .

Ongoing Research

Current research is focused on elucidating the specific pathways through which 3β-hydroxyergost-5-en-7-one exerts its effects. Investigations into its interactions with various cellular receptors and signaling pathways are underway, aiming to better understand its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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